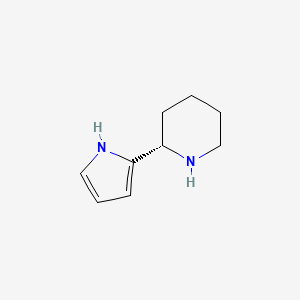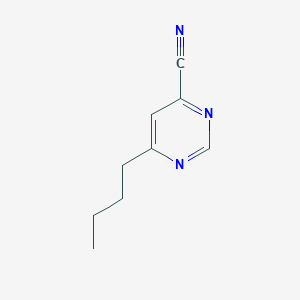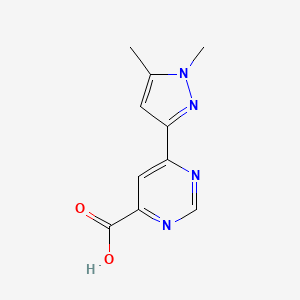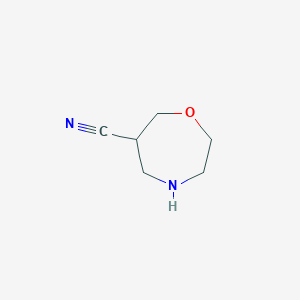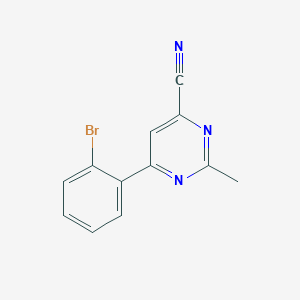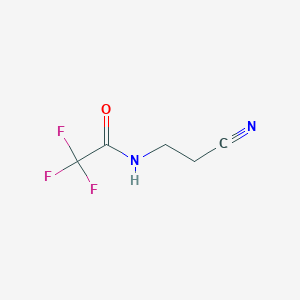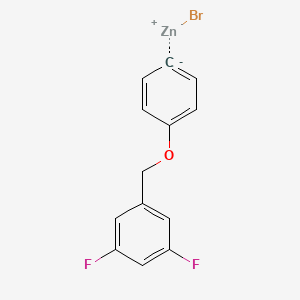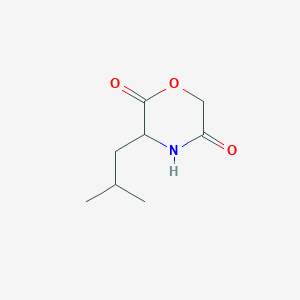
3-Isobutylmorpholine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isobutylmorpholine-2,5-dione is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol It is a derivative of morpholine-2,5-dione, characterized by the presence of an isobutyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
3-Isobutylmorpholine-2,5-dione can be synthesized through ring-opening polymerization (ROP) of leucine-derived morpholine-2,5-dione . The process involves the use of catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea. The reaction is typically carried out via ball-milling, which is a mechanochemical method that facilitates the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar ROP techniques, utilizing efficient catalysts to ensure high yield and purity. The use of tin (II) 2-ethylhexanoate (SnOct2) as a catalyst is common due to its high efficiency in ROP .
化学反应分析
Types of Reactions
3-Isobutylmorpholine-2,5-dione undergoes various chemical reactions, including:
Ring-Opening Polymerization (ROP): This is the primary reaction for synthesizing polymers from this compound.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amino acids and hydroxy acids.
Common Reagents and Conditions
Catalysts: DBU, thiourea, and SnOct2 are commonly used catalysts for ROP.
Solvents: Organic solvents such as dichloromethane and toluene are often used in the reactions.
Major Products
科学研究应用
3-Isobutylmorpholine-2,5-dione has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of biodegradable polymers, which are valuable in medical applications such as drug delivery systems and tissue engineering.
Biomedical Research: The biocompatibility and degradability of polymers derived from this compound make them suitable for use in regenerative medicine.
Material Science: The compound is used to create materials with specific mechanical and thermal properties, enhancing their applicability in various industrial sectors.
作用机制
The mechanism of action of 3-Isobutylmorpholine-2,5-dione primarily involves its participation in ring-opening polymerization. The compound’s structure allows it to form polymers with alternating amide and ester bonds, which contribute to the material’s biocompatibility and degradability . The presence of specific functional groups in the polymer chain can also influence the material’s hydrophilic properties .
相似化合物的比较
3-Isobutylmorpholine-2,5-dione can be compared with other morpholine-2,5-dione derivatives, such as:
sec-Butyl-morpholine-2,5-dione (SBMD): Similar to this compound, SBMD is used in the synthesis of biodegradable polymers.
para-Dioxanone (PDX): This compound is often used in conjunction with morpholine-2,5-dione derivatives to create copolymers with enhanced properties.
The uniqueness of this compound lies in its specific isobutyl group, which can impart distinct properties to the resulting polymers, such as improved mechanical strength and tailored degradation rates .
属性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
3-(2-methylpropyl)morpholine-2,5-dione |
InChI |
InChI=1S/C8H13NO3/c1-5(2)3-6-8(11)12-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI 键 |
XCJJDQSWJHACOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1C(=O)OCC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


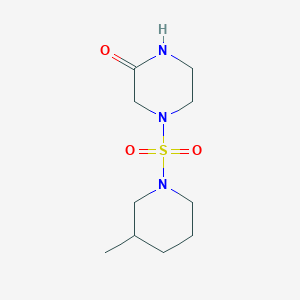
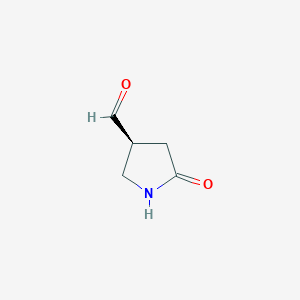
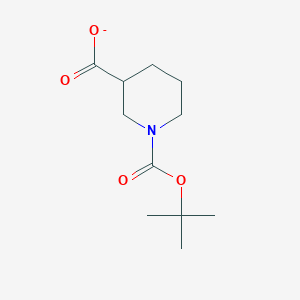
![4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
![1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)

